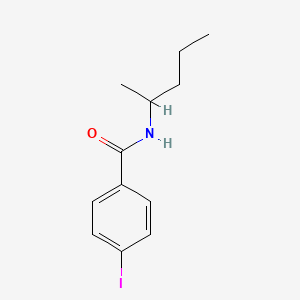
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DINO, is a novel compound that has been synthesized in recent years. It belongs to the class of isoquinoline derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide may exert its effects through the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegeneration. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to reduce the production of inflammatory cytokines and chemokines in various cell types. In vivo studies have demonstrated that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide can reduce tumor growth and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide is its versatility in various scientific research applications. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide can be used in vitro and in vivo studies to investigate its potential therapeutic effects. However, one of the limitations of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide. One potential direction is to investigate the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide to optimize its dosing and delivery. Furthermore, the development of novel analogs of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a novel compound with promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide may lead to the development of new therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to have neuroprotective effects and can improve cognitive function. Furthermore, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-6-7-16(17(10-15)21(23)24)19-18(22)12-20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYKNJPKDAWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4234027.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234034.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4234042.png)
![1-[3-(dipropylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4234055.png)
![methyl 4-[4-(2-anilino-2-oxoethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4234057.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4234066.png)
![8-(3-bromo-4-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4234072.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4234080.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4234084.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B4234099.png)

